molecular formula C4H6F2N4 B2542389 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine CAS No. 937602-83-0

1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2542389
CAS No.: 937602-83-0
M. Wt: 148.117
InChI Key: JNIVULMEIXEDDD-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluoroethyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the introduction of the difluoroethyl group to the triazole ring. One common method is the nucleophilic substitution reaction where a suitable triazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of 1H-1,2,4-triazol-3-amine with 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and improve process efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophilic substitution using sodium azide in dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-1H-1,2,4-triazole
  • 1-(2,2-Difluoroethyl)-1H-1,2,3-triazole
  • 1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-amine

Uniqueness: 1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can enhance its lipophilicity and metabolic stability compared to similar compounds .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N4/c5-3(6)1-10-2-8-4(7)9-10/h2-3H,1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIVULMEIXEDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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